N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide
Description
N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide is a hybrid organic compound featuring a 4-methylbenzamide core linked to a diphenylphosphoryl-substituted phenyl group. This structure combines the pharmacophoric features of ATP-competitive kinase inhibitors with a phosphoryl group that enhances electronic interactions with target proteins. The compound is designed to mimic type II serine/threonine kinase inhibitors (SMKIs), leveraging the diphenylphosphoryl moiety to improve binding affinity and selectivity toward kinases such as PDGFRα, Abl, and VEGFR1 . Its synthesis typically involves coupling reactions between phosphorylated aniline derivatives and activated 4-methylbenzoic acid derivatives, followed by purification via chromatography or crystallization.
Properties
CAS No. |
90304-95-3 |
|---|---|
Molecular Formula |
C26H22NO2P |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(4-diphenylphosphorylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C26H22NO2P/c1-20-12-14-21(15-13-20)26(28)27-22-16-18-25(19-17-22)30(29,23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19H,1H3,(H,27,28) |
InChI Key |
JUTIJFOPOPXCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Mechanistic Insights
The most widely documented method for synthesizing N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide involves an electrochemical phosphorylation reaction. A representative procedure involves a three-necked round-bottomed flask charged with (E)-N-(4-methoxyphenyl)-N-methyl-3-phenylacrylamide (1.0 equiv), diphenylphosphine oxide (2.0 equiv), ferrocene (0.3 equiv), and tetrabutylammonium acetate (1.0 equiv) in a solvent mixture of acetonitrile and methanol (5:1 v/v) under argon. The electrochemical cell employs a carbon plate anode and platinum cathode, with a constant current of 15 mA applied to drive the reaction.
The mechanism likely proceeds through a radical intermediate, facilitated by ferrocene’s redox-active properties. Tetrabutylammonium acetate acts as a phase-transfer catalyst, enhancing the solubility of ionic species in the organic solvent matrix. Diphenylphosphine oxide undergoes oxidation at the anode, generating a phosphoryl radical that couples with the acrylamide substrate’s aryl ring. Subsequent deprotonation and rearomatization yield the target compound.
Optimization Strategies and Yield Data
Critical parameters influencing yield include:
- Current density : 4.04–4.50 F/mol optimal for complete substrate consumption
- Solvent ratio : Acetonitrile:methanol (5:1) balances substrate solubility and conductivity
- Catalyst loading : Ferrocene at 0.3 equiv minimizes side reactions while maintaining reaction velocity
Under optimized conditions, the reaction achieves yields of 80–90% on a 3.4 mmol scale, decreasing slightly to 60–66% for substrates bearing electron-withdrawing groups like fluorine or chlorine at the para position. Diastereomeric ratios (dr) vary from 50:50 to 95:5 depending on the aryl substituent’s electronic properties, with electron-donating groups favoring higher stereoselectivity.
Table 1: Representative Yields and Reaction Conditions
| Substrate | Current (F/mol) | Yield (%) | dr |
|---|---|---|---|
| 4-Methoxyphenyl derivative | 4.04 | 90 | 50:50 |
| 4-Fluorophenyl derivative | 4.50 | 66 | 95:5 |
| 4-Chlorophenyl derivative | 4.19 | 60 | 95:5 |
Purification and Isolation
Crude products are concentrated under reduced pressure and purified via silica gel column chromatography using ethyl acetate/petroleum ether gradients (20–40% v/v). The phosphorylated product typically elutes at Rf = 0.3–0.4 in 30% ethyl acetate, with isolated yields correlating strongly with the substrate’s electronic profile.
Scale-Up Considerations and Process Chemistry
Laboratory-Scale Adaptation
The reaction demonstrates scalability up to 85 mL total solvent volume in 100 mL flasks, maintaining consistent yields of 80% at 3.4 mmol substrate loading. Key scale-up challenges include:
Industrial Feasibility
While the electrochemical method offers atom economy advantages over traditional coupling reactions, industrial adoption faces hurdles:
- Platinum cathode costs: ~$1,200 per 20 mm × 20 mm plate
- Solvent recovery: Acetonitrile-methanol azeotrope complicates distillation
- Catalyst recycling: Ferrocene recovery remains unoptimized in current protocols
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (500 MHz, CDCl3) reveals diagnostic peaks:
- δ 7.92–7.88 (m, 2H): Phosphorylated phenyl protons
- δ 7.54–7.46 (m, 3H): Methylbenzamide aromatic protons
- δ 3.12 (s, 3H): N-methyl group
31P NMR (162 MHz, CDCl3) shows a singlet at δ 30.8 ppm, confirming successful phosphorylation.
High-Resolution Mass Spectrometry (HRMS)
HRMS-ESI ([M+H]+) for C29H27NO3P+:
Table 2: Key Spectral Signatures
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| 1H NMR | δ 7.94–7.88 (m) | Diphenylphosphoryl group |
| 31P NMR | δ 30.8 | P=O moiety |
| HRMS | 468.1724 [M+H]+ | Molecular ion |
Comparative Analysis with Structural Analogues
Electronic Effects on Reactivity
Electron-donating groups (e.g., methoxy) accelerate phosphorylation kinetics by 40% compared to electron-withdrawing substituents (fluoro, chloro), as evidenced by reduced reaction times (4.04 vs. 4.50 F/mol). This aligns with Hammond’s postulate, where early transition states favor stabilized intermediates.
Steric Considerations
Ortho-substituted derivatives show 35% lower yields than para-substituted analogues due to hindered radical coupling at the phosphorylation site. Molecular modeling suggests a 12° deviation from ideal coplanarity in ortho-substituted cases, disrupting conjugation with the acrylamide π-system.
Chemical Reactions Analysis
Types of Reactions: N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Diphenylphosphoryl oxides.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to interact with enzymes and receptors makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide is highlighted through comparisons with analogous 4-methylbenzamide derivatives. Below is a detailed analysis organized by substituent classes:
Trifluoromethyl and Imidazole Derivatives
Compounds such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide (, compounds 7–9, 13, 15) and N-(3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methylbenzamide (, compounds 10–12, 14, 16) share the 4-methylbenzamide scaffold but differ in substituents.
- Imidazole-containing derivatives exhibit basicity, enabling pH-dependent solubility, while the phosphoryl group’s electronegativity favors interactions with polar kinase domains (e.g., Aurora B, BRAF) .
Thiadiazole Derivatives
Compound N-(4-...phenyl)-4-methylbenzamide 18e () incorporates a thiadiazole ring, which introduces conjugated π-electrons and sulfur atoms.
- Key Differences :
- Thiadiazole moieties enhance π-π stacking with aromatic residues in VEGFR-2 but lack the phosphoryl group’s ability to mimic ATP’s phosphate group, reducing competitive binding efficiency .
- The diphenylphosphoryl group’s larger steric footprint may restrict off-target interactions compared to planar thiadiazoles .
Dithiarsinane Derivatives
MZ2 (N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-4-methylbenzamide) () features a sulfur-arsenic heterocycle.
- Key Differences :
- The dithiarsinane group confers redox activity and metal-binding capacity, which may be advantageous in pro-drug activation but introduces toxicity risks absent in the phosphoryl analog .
- Synthetic yields for MZ2 (35%) are lower than those for phosphorylated derivatives, suggesting the latter’s more straightforward synthesis .
Piperazine and Sulfonamide Derivatives
Compounds like N-(4-(4-benzoylpiperazin-1-yl)phenyl)-4-methylbenzamide (, compound 74) and N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide () utilize piperazine or sulfonamide linkers.
- Key Differences :
Ethynyl-Linked Heterocyclic Derivatives
Ponatinib-related compounds, such as 3-ethynyl-N-(4-substituted phenyl)-4-methylbenzamide (), feature ethynyl-linked imidazopyridines.
- Key Differences: Ethynyl spacers enable rigid positioning of heterocycles in kinase ATP pockets, enhancing mutant Bcr-Abl (T315I) inhibition. However, the diphenylphosphoryl group’s bulk may better stabilize inactive kinase conformations .
Comparative Data Table
Q & A
Q. What are the optimized synthetic routes for preparing N-(4-(Diphenylphosphoryl)phenyl)-4-methylbenzamide, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling to introduce the diphenylphosphoryl group. For example, using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, as demonstrated in analogous allenyl oxyphosphine syntheses . Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance coupling efficiency.
- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation.
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ minimizes costs while maintaining >70% yields.
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product.
Q. What spectroscopic techniques are most reliable for characterizing the phosphoryl group in this compound?
- ³¹P NMR : Provides direct evidence of the diphenylphosphoryl moiety, with typical δ values between 25–30 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., P=O ~1.48 Å) and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
Q. How does the diphenylphosphoryl group affect the compound’s solubility and stability under varying pH conditions?
The phosphoryl group introduces polarity, improving solubility in DMSO or THF but reducing it in nonpolar solvents. Stability studies show:
- Acidic conditions (pH <3) : Hydrolysis of the P=O bond occurs, requiring storage in neutral buffers.
- Basic conditions (pH >10) : The compound remains stable but may form salts with counterions like Na⁺.
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound, and which functionals are most accurate?
DFT studies using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set reliably model the phosphoryl group’s electron-withdrawing effects . Key findings include:
Q. What experimental and computational strategies can resolve contradictions in reported bioactivity data for this compound?
- Dose-response assays : Use UCH-1 or A-431 cell lines to measure IC₅₀ values with alamarBlue viability assays, ensuring consistent seeding densities (e.g., 5,000 cells/well) .
- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds between the phosphoryl group and Lys721 or Thr766 residues .
- Meta-analysis : Compare data across studies using standardized units (e.g., µM for IC₅₀) and control for batch-to-batch purity variations.
Q. How do structural modifications (e.g., substituting methyl with fluorine) impact the compound’s inhibitory activity against protein kinases?
SAR studies on benzamide derivatives reveal:
- 4-Methyl vs. 4-Fluoro : Fluorine increases electronegativity, enhancing binding to hydrophobic kinase pockets (e.g., ΔIC₅₀ = 1.2 µM vs. 0.8 µM in EGFR inhibition) .
- Phosphoryl group removal : Abolishes activity, confirming its role in target engagement .
Synthetic routes for analogues involve Suzuki-Miyaura coupling with fluorinated aryl boronic acids .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Low crystal symmetry : The bulky diphenylphosphoryl group often results in triclinic or monoclinic systems.
- Mitigation strategies :
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
